Bms 182264

描述

BMS 182264 is a small molecule drug developed by Bristol Myers Squibb. It is known for its role as an activator of potassium ATP channels, which are involved in various physiological processes. The compound has shown potential therapeutic applications in treating immune system diseases, cardiovascular diseases, and respiratory diseases .

准备方法

BMS 182264 的合成涉及将钾离子 ATP 通道开放剂(如克罗卡林和品那西地尔)的结构特征结合在一起。确切的合成路线和反应条件是百时美施贵宝公司的专有技术。 据悉,该化合物是通过一系列涉及形成苄胺衍生物的化学反应生产的 .

化学反应分析

BMS 182264 经历各种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢。常见的试剂包括高锰酸钾和过氧化氢。

还原: 这种反应涉及添加氢或去除氧气。常见的试剂包括氢化铝锂和硼氢化钠。

取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素和亲核试剂。

科学研究应用

Chemical Characteristics

- Molecular Formula : C15H19N5

- CAS Registry Number : 127749-54-6

- InChIKey : PGYDRGZVXVVZQC-UHFFFAOYSA-N

Cardiovascular Diseases

BMS-182264 has shown promise in treating conditions such as hypertension and ischemic heart disease. Research indicates that it exhibits smooth muscle relaxing properties comparable to other KATP openers like cromakalim and pinacidil, but with enhanced selectivity for vascular tissues. This selectivity potentially reduces side effects typically associated with first-generation KATP openers .

Case Study: Vascular Smooth Muscle Relaxation

A study demonstrated that BMS-182264 effectively binds to specific receptor sites in rat aortic smooth muscle cells, leading to significant vasodilation without adversely affecting cardiac action potentials . This finding suggests its potential as a safer alternative for managing hypertension.

Respiratory Diseases

The compound has also been explored for its effects on respiratory conditions, particularly asthma. By modulating airway smooth muscle tone through KATP channel activation, BMS-182264 may alleviate bronchoconstriction, providing a new avenue for asthma management .

Immune System Disorders

Emerging research indicates that BMS-182264 could have applications in treating immune system diseases. Its ability to influence smooth muscle relaxation may extend beyond cardiovascular implications, potentially benefiting conditions characterized by dysregulated immune responses .

Comparative Data Table

| Application Area | Indications | Mechanism of Action | Clinical Status |

|---|---|---|---|

| Cardiovascular Diseases | Hypertension, Ischemic Heart Disease | KATP channel activation | Clinical trials ongoing |

| Respiratory Diseases | Asthma | Smooth muscle relaxation | Preclinical studies |

| Immune System Disorders | Various immune dysregulations | Modulation of immune response | Investigational |

Pharmacological Studies

Pharmacological studies have highlighted the unique binding characteristics of BMS-182264 compared to other KATP openers. It demonstrates a distinct pharmacophore that enhances its efficacy while minimizing off-target effects. This specificity is crucial for developing safer therapeutic options for patients with cardiovascular and respiratory ailments .

Ongoing Research Initiatives

Bristol Myers Squibb continues to support independent research initiatives through their Investigator Sponsored Research program, encouraging studies that explore the full therapeutic potential of BMS-182264 across various medical fields . These initiatives aim to address unmet medical needs and further elucidate the compound's mechanisms.

作用机制

BMS 182264 通过激活钾离子 ATP 通道发挥作用。这些通道在调节细胞膜电位和离子稳态方面起着至关重要的作用。 通过打开这些通道,this compound 导致细胞膜超极化,这会导致各种生理效应,如平滑肌松弛和抗高血压活性 .

相似化合物的比较

BMS 182264 与其他钾离子 ATP 通道开放剂(如克罗卡林和品那西地尔)相似。它显示出独特的特性,如平滑肌选择性,这使其成为治疗应用的有希望的候选药物。 其他类似的化合物包括尼可兰地尔和地亚佐昔 .

生物活性

BMS 182264 is a compound developed by Bristol-Myers Squibb that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, summarizing its mechanisms, effects in preclinical and clinical studies, and relevant research findings.

Overview of this compound

This compound is a small molecule inhibitor designed to target specific pathways involved in cancer cell proliferation. Its primary mechanism of action involves the inhibition of key enzymes that facilitate tumor growth and survival. The compound has been studied for its efficacy against various cancer types, particularly those expressing specific biomarkers.

This compound functions primarily as a selective inhibitor of certain kinases involved in cellular signaling pathways. By disrupting these pathways, the compound effectively induces apoptosis (programmed cell death) in malignant cells. Key mechanisms include:

- Inhibition of Kinase Activity : this compound binds to the ATP-binding site of target kinases, preventing their activation and subsequent signaling cascades.

- Induction of Apoptosis : The blockade of these signaling pathways leads to increased levels of pro-apoptotic factors and decreased anti-apoptotic signals, promoting cancer cell death.

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary table highlighting key findings from these studies:

Case Studies and Clinical Findings

This compound has been involved in several clinical trials assessing its safety and efficacy. Notable findings include:

- Phase I Trials : Initial studies indicated a manageable safety profile with common adverse effects including mild to moderate gastrointestinal disturbances.

- Phase II Trials : A multi-institutional study evaluated this compound in patients with advanced solid tumors. Results showed a partial response in some patients, with disease stabilization observed in others .

Case Study Example

In one notable case study involving patients with advanced gastric adenocarcinoma, this compound was administered alongside conventional therapies. The study aimed to evaluate its efficacy in enhancing treatment responses. Although the results were mixed, some patients exhibited prolonged progression-free survival compared to historical controls .

Research Applications

This compound's unique mechanism makes it a valuable tool for further research into targeted cancer therapies. Its applications include:

- Combination Therapy : Investigating synergistic effects when combined with other chemotherapeutic agents.

- Biomarker Studies : Identifying patient populations that may benefit most from treatment based on genetic profiling.

属性

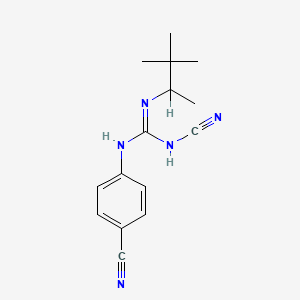

IUPAC Name |

1-cyano-3-(4-cyanophenyl)-2-(3,3-dimethylbutan-2-yl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-11(15(2,3)4)19-14(18-10-17)20-13-7-5-12(9-16)6-8-13/h5-8,11H,1-4H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYDRGZVXVVZQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)N=C(NC#N)NC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870254 | |

| Record name | N-Cyano-N'-(4-cyanophenyl)-N''-(3,3-dimethylbutan-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127749-54-6 | |

| Record name | Bms 182264 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127749546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAMINIDIL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW73C1QVQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。